molecular formula C13H16O3 B8663795 (S)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 1184173-48-5

(S)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B8663795
M. Wt: 220.26 g/mol
InChI Key: BVLOJNBCUHLPPP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115767B2

Procedure details

To 8-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (660 mg, 3.0 mmol) in dichloromethane (3.0 mL) was added BBr3 (1 M, 3.0 mL, 3.0 mmol) at −78° C. The mixture was stirred for 3 hour and then worked up to give 8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (470 mg, 2.3 mmol, 77%).
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[C:8]([O:15]C)[CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].B(Br)(Br)Br>ClCCl>[OH:15][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
COC(=O)C1CC2=C(C=CC=C2CC1)OC
Name
Quantity
3 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=CC=C2CCC(CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mmol
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.